1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea
Description
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) linker bridging two aromatic moieties. The first moiety contains a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline group, a structural feature associated with bioactivity in kinase inhibition and receptor modulation . The second moiety is a 4-fluoro-2-(trifluoromethyl)phenyl group, which introduces electron-withdrawing fluorine and trifluoromethyl substituents. These groups are known to enhance metabolic stability and modulate lipophilicity .
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N3O3/c1-35-23-12-16-9-10-31-22(19(16)14-24(23)36-2)11-15-3-6-18(7-4-15)32-25(34)33-21-8-5-17(27)13-20(21)26(28,29)30/h3-8,12-14H,9-11H2,1-2H3,(H2,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBYLJSQVGCGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis.
Mode of Action
This compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its high specificity for the sigma-2 receptor. The interaction of the compound with the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis.
Biochemical Pathways
The sigma-2 receptor is involved in the regulation of intracellular calcium levels and cholesterol homeostasis. By acting on this receptor, the compound can potentially influence these biochemical pathways and their downstream effects.
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing. It also exhibits adequate, absolute oral bioavailability of 29.0%, suggesting that a significant proportion of the orally administered dose reaches systemic circulation.
Result of Action
The compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice. This suggests that it may have potential therapeutic applications in the management of pain conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of urea derivatives sharing the 6,7-dimethoxy-3,4-dihydroisoquinolinylmethylphenyl core. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Molecular formula and molar mass estimated based on structural similarity.
Key Observations:
Electron-Withdrawing Groups : The target compound’s -CF₃ and -F substituents contrast with analogs bearing -Cl () or -OCF₃ (). These groups enhance electrophilicity and may improve target binding in enzymes like kinases .
Solubility Trends : Cyclohexyl () and methoxy/ethoxy groups () likely improve aqueous solubility compared to the highly lipophilic -CF₃ group in the target compound.
Steric Effects : Ortho-substituted analogs (e.g., 2-chlorophenyl in ) may exhibit reduced binding affinity due to steric hindrance, whereas para-substituted derivatives (e.g., target compound) favor planar interactions .
Notes
Limitations in Evidence: No direct pharmacological data (e.g., IC₅₀, Ki) are provided for the target compound or its analogs. Predictions are based on structural trends and general medicinal chemistry principles.
Unlisted Analogs: Compounds like 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea () lack molecular data but highlight the diversity of this chemical series.
Synthetic Feasibility: The dihydroisoquinoline core is synthetically accessible via Pictet-Spengler reactions, enabling modular substitution on the urea moiety .
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